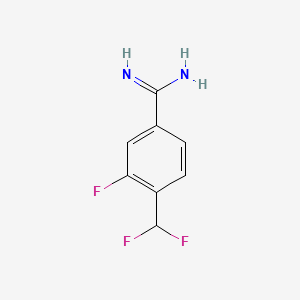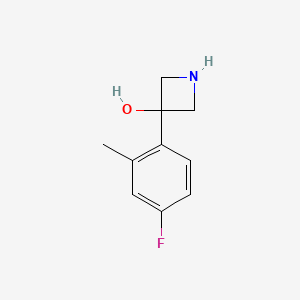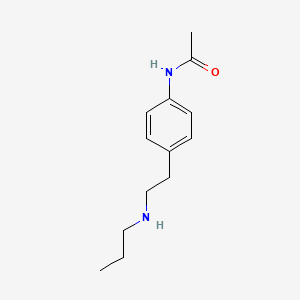
4-(Difluoromethyl)-3-fluorobenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-3-fluorobenzimidamide is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as (Difluoromethyl)trimethylsilane (TMSCF2H) in the presence of a suitable catalyst . The reaction conditions often include the use of a base and a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3-fluorobenzimidamide may involve large-scale difluoromethylation processes using metal-based catalysts or radical chemistry . These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-3-fluorobenzimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated benzimidazoles, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-3-fluorobenzimidamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzimidamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity . The compound may also interact with cellular pathways, affecting various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Difluoromethyl)imidazole
- 4-(Difluoromethyl)benzimidazole
- 4-(Trifluoromethyl)benzimidamide
Uniqueness
4-(Difluoromethyl)-3-fluorobenzimidamide is unique due to the presence of both difluoromethyl and fluorine groups, which enhance its chemical stability and biological activity compared to similar compounds . The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H7F3N2 |
|---|---|
Molekulargewicht |
188.15 g/mol |
IUPAC-Name |
4-(difluoromethyl)-3-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7H,(H3,12,13) |
InChI-Schlüssel |
DYGHSIFFKSTRQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=N)N)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)













